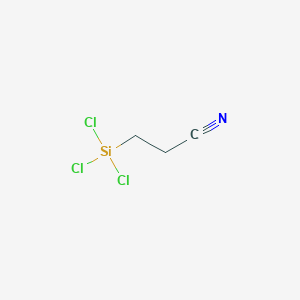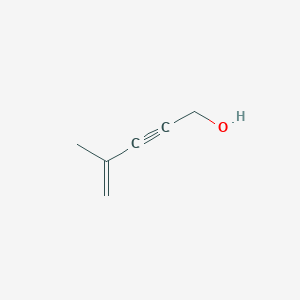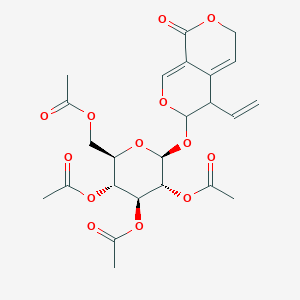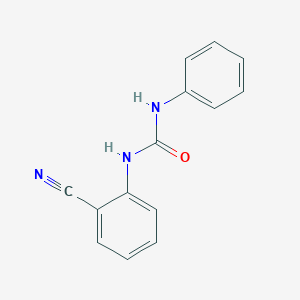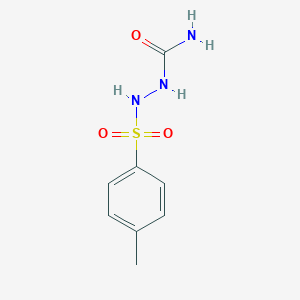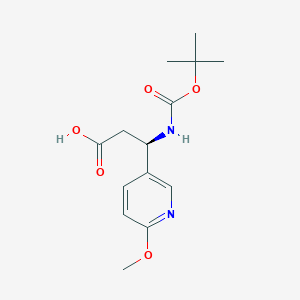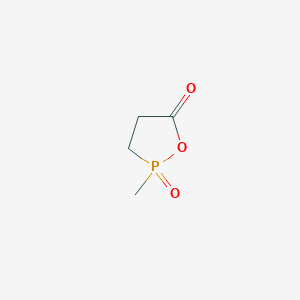
1,2,3,4-四氢邻苯二氮
描述
1,2,3,4-Tetrahydrophthalazine is a chemical compound with the molecular formula C8H10N2. It is used for research and development purposes . The compound has a molecular weight of 134.18 g/mol .
Synthesis Analysis
The synthesis of 1,2,3,4-Tetrahydrophthalazine is a complex process that involves several steps . The exact method of synthesis can vary depending on the desired end product and the specific conditions of the reaction. More detailed information about the synthesis process can be found in the relevant scientific literature .
Molecular Structure Analysis
The molecular structure of 1,2,3,4-Tetrahydrophthalazine consists of a cyclic arrangement of carbon and nitrogen atoms. The InChI code for this compound is 1S/C8H10N2/c1-2-4-8-6-10-9-5-7 (8)3-1/h1-4,9-10H,5-6H2 . More detailed information about the molecular structure can be found in the relevant scientific literature .
Chemical Reactions Analysis
The chemical reactions involving 1,2,3,4-Tetrahydrophthalazine are complex and can vary depending on the specific conditions of the reaction . More detailed information about these reactions can be found in the relevant scientific literature .
Physical And Chemical Properties Analysis
1,2,3,4-Tetrahydrophthalazine is a solid at room temperature . It has a molecular weight of 134.18 g/mol and a XLogP3-AA value of 0.6 . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors .
科学研究应用
Green Chemistry
1,2,3,4-Tetrahydrophthalazine is used in the green synthesis of novel compounds. For instance, it has been used in the development of (E)-2-(1,4-dioxo-1,2,3,4-tetrahydrophthalazine-2-carbonyl)-3-(1H-indol-3-yl)acrylonitriles . This synthesis involves Knoevenagel condensation followed by alkylation with alkylating agents .
Heterocyclic Chemistry
Compounds containing the phthalazine moiety, such as 1,2,3,4-Tetrahydrophthalazine, are of interest in heterocyclic chemistry due to their pharmacological and biological activities . They have been used in the synthesis of 1,8-naphthyridine-3-carbonylphthalazine-1,4-diones .
Pharmaceutical Research
1,2,3,4-Tetrahydrophthalazine is used in pharmaceutical research due to its potential importance in the development of drugs. For example, 3-substituted indole scaffolds, which can be synthesized using 1,2,3,4-Tetrahydrophthalazine, are found in a number of biologically active compounds especially with anti-cancer, anti-tumor, hypoglycemic, anti-inflammatory, analgesic and anti-pyretic activities .
Organic Synthesis
1,2,3,4-Tetrahydrophthalazine is used in organic synthesis. For instance, it has been used in the synthesis of 3,3-dimethyl-2-amide indoles through the I2/DMSO promoted oxidative amidation reaction .
Analytical Chemistry
In analytical chemistry, 1,2,3,4-Tetrahydrophthalazine can be used as a standard for the calibration of instruments and the validation of analytical methods due to its well-defined structure and properties .
作用机制
安全和危害
1,2,3,4-Tetrahydrophthalazine is a chemical compound that should be handled with care. It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . It is also recommended to use personal protective equipment and ensure adequate ventilation .
属性
IUPAC Name |
1,2,3,4-tetrahydrophthalazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-2-4-8-6-10-9-5-7(8)3-1/h1-4,9-10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STIWEDICJHIFJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CNN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
60789-87-9 (hydrochloride) | |
| Record name | 1,2,3,4-Tetrahydrophthalazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013152891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30157096 | |
| Record name | 1,2,3,4-Tetrahydrophthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30157096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydrophthalazine | |
CAS RN |
13152-89-1 | |
| Record name | 1,2,3,4-Tetrahydrophthalazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13152-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4-Tetrahydrophthalazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013152891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,4-Tetrahydrophthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30157096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-tetrahydrophthalazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.797 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the basic structure of 1,2,3,4-Tetrahydrophthalazine and what is its molecular formula and weight?
A1: 1,2,3,4-Tetrahydrophthalazine is a heterocyclic compound with a fused benzene and diazine ring system. Its core structure consists of a six-membered benzene ring fused to a six-membered ring containing two nitrogen atoms. The molecular formula is C8H10N2, and the molecular weight is 134.18 g/mol.
Q2: What synthetic routes are commonly employed to synthesize 1,2,3,4-Tetrahydrophthalazine derivatives?
A2: Several synthetic approaches have been explored, including:
- Pictet-Spengler-type reaction: Condensation of 3-hydroxybenzylhydrazine with carbonyl compounds like acetone, cyclohexanone, and 1-methyl-4-piperidone in acidic conditions yields 1,1-disubstituted 1,2,3,4-tetrahydrophthalazines. []
- Condensation with phthalic anhydride: Microwave irradiation of 3-aryl-2-hydrazino-1,8-naphthyridines with phthalic anhydride in the presence of a catalytic amount of DMF efficiently produces 2-(3-aryl-l,8-naphthyridin-2-yl)-1,2,3,4-tetrahydrophthalazine-1,4-diones. []
- Reactions of 2,3-diacyl-1,2,3,4-tetrahydrophthalazines: These derivatives serve as versatile intermediates for further functionalization, allowing access to diversely substituted tetrahydrophthalazines. [, , , ]
Q3: Can you provide an example of a specific 1,2,3,4-Tetrahydrophthalazine derivative and its reported biological activity?
A3: Sodium nucleinate (2-amino-1,2,3,4-tetrahydrophthalazine-1,4-dione sodium salt dihydrate), registered as Tamerit in the Russian Federation, is a derivative with notable immunomodulatory and anti-inflammatory properties. Studies have demonstrated its potent suppressive effect on LPS-stimulated human mononuclear cells in vitro and in vivo. [] It effectively inhibits sepsis development in a mouse model of LPS-induced sepsis by reducing plasma inflammatory cytokine production. [] Furthermore, Sodium nucleinate significantly inhibits oxidative burst in human monocytes, particularly in response to PMA stimulation. This suggests a potential mechanism for its anti-inflammatory effects by mitigating ROS-mediated proinflammatory cytokine production. []
Q4: How does the structure of Sodium nucleinate relate to its observed biological activity?
A4: While the precise mechanism of action remains to be fully elucidated, the presence of the amino group at the 2-position and the sodium salt dihydrate form likely contribute to its unique pharmacological profile. Modifications to the core structure of 1,2,3,4-tetrahydrophthalazine can significantly impact its biological activity.
Q5: Are there other studies investigating the structure-activity relationship of 1,2,3,4-Tetrahydrophthalazine derivatives?
A5: Yes, research on N-substituted phthalazine sulfonamide derivatives has explored their potential as aldose reductase (AR) inhibitors. [] The study demonstrated that structural modifications on the phthalazine ring, particularly the introduction of sulfonamide moieties, can significantly influence AR inhibitory activity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

